molecular formula C11H25NO3Si B11717712 N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide

Cat. No.: B11717712
M. Wt: 247.41 g/mol
InChI Key: NSYLFOKCKJNOGV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is a specialized organic compound featuring:

  • A Weinreb amide moiety (N-methoxy-N-methylamide), which is widely used in ketone synthesis via organometallic reagent addition .
  • A triethylsilyl (TES) ether protecting group at the 3-position of the propanamide backbone. Silyl ethers like TES are critical for temporary protection of hydroxyl groups during multistep syntheses, offering stability under basic and mildly acidic conditions .

This compound is structurally tailored for applications in synthetic organic chemistry, particularly in the controlled formation of ketones and intermediates for bioactive molecules.

Properties

Molecular Formula

C11H25NO3Si

Molecular Weight

247.41 g/mol

IUPAC Name

N-methoxy-N-methyl-3-triethylsilyloxypropanamide

InChI

InChI=1S/C11H25NO3Si/c1-6-16(7-2,8-3)15-10-9-11(13)12(4)14-5/h6-10H2,1-5H3

InChI Key

NSYLFOKCKJNOGV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCC(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl group. The general reaction scheme is as follows:

N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylamineThis compound\text{N-Methoxy-N-methylpropanamide} + \text{Triethylsilyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylamine​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other functionalized compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

Compound Protecting Group Key Properties Reactivity/Applications
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide (Target) Triethylsilyl (TES) - Moderate steric bulk
- Stable in basic conditions
- Cleaved by mild acids (e.g., dilute HF or TBAF)
Compatible with Grignard reactions; avoids over-addition due to Weinreb amide .
(S)-3-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide TBDPS - High steric hindrance
- Acid-resistant (requires strong acids like HF·pyridine)
Used in stereoselective syntheses requiring prolonged acid stability.
N-Methoxy-N-methyl-3-[(2-tetrahydropyranyl)oxy]propanamide THP - Less lipophilic than TES
- Cleaved under mild acidic conditions (e.g., PPTS in ethanol)
Suitable for temporary protection in polar reaction media; lower cost.

Key Observations :

  • TES offers a balance between steric bulk and ease of removal compared to TBDPS .
  • THP is more polar and less stable under acidic conditions than TES, limiting its use in prolonged syntheses .

Analogues with Modified Backbones or Functional Groups

Compound Structural Variation Key Features
N-Methoxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophene substituent at 3-position - Enhanced π-conjugation
- Potential for organometallic coupling reactions
3-(1-Methyl-1H-indol-3-yl)-N-methoxy-N-methylpropanamide Indole substituent at 3-position - Used in indole alkaloid synthesis
- Reacts with PhMgBr to yield ketones
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide Benzisothiazolone and aryl groups - Bioactive scaffold
- Higher molecular weight (360.38 g/mol)

Key Observations :

  • Replacement of the silyl ether with aromatic groups (e.g., thiophene, indole) shifts utility toward heterocyclic chemistry or drug discovery .
  • Bulky substituents (e.g., benzisothiazolone) increase molecular complexity but reduce solubility in nonpolar solvents .

Functional Role of the Weinreb Amide Moiety

The N-methoxy-N-methylamide group is conserved across all analogues listed above. Its role includes:

  • Controlled ketone formation: Prevents over-addition of organometallic reagents, ensuring single-step ketone synthesis .
  • Stability: Resists nucleophilic attack at the carbonyl, enabling compatibility with Grignard or organozinc reagents.

Comparative Reactivity :

  • Compounds with TES or TBDPS groups require deprotection before further functionalization, whereas non-silylated analogues (e.g., thiophene derivative ) proceed directly to downstream reactions.

Biological Activity

N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structural formula:

CxHyNzOaSib\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{Si}_b

The synthesis of this compound typically involves the reaction of N-methyl-3-hydroxypropanamide with triethylsilyl chloride in the presence of a base, followed by methoxylation. The detailed synthetic pathway can be outlined as follows:

  • Preparation of the Hydroxy Intermediate : N-methyl-3-hydroxypropanamide is synthesized from the corresponding acid.
  • Silylation : The hydroxy group is converted to a triethylsilyl ether using triethylsilyl chloride.
  • Methoxylation : The resulting silyl ether is then treated with methanol to introduce the methoxy group.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondrial dysfunction, characterized by:

  • Mitochondrial Fragmentation : The compound disrupts mitochondrial morphology, leading to cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress and apoptosis.

Table 1 summarizes the IC50 values of this compound against different cancer cell lines.

Cell LineIC50 (µM)
HeLa12.5
A54915.0
MDA-MB-23110.0

The mechanism underlying the biological activity of this compound involves:

  • Binding to Mitochondrial Proteins : The compound interacts with prohibitin proteins, which are crucial for mitochondrial integrity.
  • Caspase Activation : It triggers caspase cascades leading to programmed cell death.
  • Disruption of Membrane Potential : The compound causes dissipation of the mitochondrial membrane potential (Δψm\Delta \psi_m ), which is critical for ATP production and cell survival.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

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